molecular formula C9H15NO4 B2462423 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid CAS No. 1936026-35-5

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid

Cat. No.: B2462423
CAS No.: 1936026-35-5
M. Wt: 201.222
InChI Key: JOKPYLIGYLNWFU-UHFFFAOYSA-N
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Description

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid typically involves the reaction of piperidine derivatives with acetic anhydride and subsequent hydrolysis. The reaction conditions often include the use of organic solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Acetyl-3-hydroxypiperidin-3-yl)propanoic acid
  • 2-(1-Acetyl-3-hydroxypiperidin-3-yl)butanoic acid
  • 2-(1-Acetyl-3-hydroxypiperidin-3-yl)pentanoic acid

Uniqueness

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is unique due to its specific structural features, such as the acetyl and hydroxyl groups on the piperidine ring, which confer distinct chemical and biological properties . These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPYLIGYLNWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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